molecular formula C22H25F2N3O2S B1675346 Lubeluzole CAS No. 144665-07-6

Lubeluzole

カタログ番号 B1675346
CAS番号: 144665-07-6
分子量: 433.5 g/mol
InChIキー: OZFSWVOEXHGDES-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lubeluzole is a neuroprotective anti-ischemic drug . It acts as an indirect NMDA antagonist, inhibiting the release of glutamate, nitric oxide synthesis, and blocking calcium and sodium gated ion channels . It has neuroprotective effects particularly in hypoxic conditions and was developed for the treatment of stroke . It has also been tested for its ability to act as both antibiotic chemosensitizing and antipropulsive agent for the treatment of infectious diarrhea .


Molecular Structure Analysis

Lubeluzole is a benzothiazole derivative . It contains a benzothiazole moiety [N-methyl-1,3-benzothiazole-2-amine (R-like)] related to riluzole and a phenoxy-propranol-amine moiety [(RS)-1-(3,4-difluorophenoxy)-3-(piperidin-1-yl)propan-2-ol (A-core)] .


Physical And Chemical Properties Analysis

Lubeluzole has a molecular formula of C22H25F2N3O2S . Its average mass is 433.515 Da and its monoisotopic mass is 433.163544 Da .

科学的研究の応用

  • Neuroprotection in Ischemic Stroke Lubeluzole has been studied for its neuroprotective activity in ischemic stroke. Clinical trials have indicated that it may improve clinical outcomes when administered within a few hours of stroke onset. Lubeluzole showed a nonsignificant effect on mortality but resulted in improved neurological recovery, functional status, and overall disability when compared to placebo (Grotta, 1997). Similar findings were reported in a multinational randomized controlled trial (Diener, 1998).

  • Effects on Taurine Accumulation in Neurological Disorders Lubeluzole has been shown to decrease high potassium-evoked accumulation of taurine in the striatum, which could be beneficial in conditions like hepatic encephalopathy. This suggests that lubeluzole may be effective in ameliorating ionic or osmotic stress in various pathological conditions (Zielińska et al., 2001).

  • protective properties (Ryck, 1997).
  • Lack of Effectiveness in Traumatic Brain Injury Studies on the effects of lubeluzole following traumatic brain injury in rats indicated that it did not reduce contusion volume, hemispheric swelling, or water content, highlighting its ineffectiveness in this context (Kroppenstedt et al., 1999).

  • Neuroprotective Effects in In Vitro Models Lubeluzole demonstrated neuroprotective effects in in vitro models, such as reducing neuronal cell death in mixed hippocampal cultures exposed to glutamate. This suggests potential applications in conditions involving glutamate-induced neurotoxicity (Culmsee et al., 1998).

  • Inhibition of Extracellular Glutamate Accumulation in Ischemia Lubeluzole inhibits extracellular glutamate accumulation during episodes of transient global cerebral ischemia, which plays a key role in neuronal injury. This effect positions lubeluzole as a potential agent for neuroprotection prior to ischemic events (Koinig et al., 2001).

  • Modulation of the Nitric Oxide Synthase Pathway Lubeluzole modulates the nitric oxide synthase pathway, which contributes to its long-term neuroprotective property against glutamate toxicity. This finding suggests a possible role in reducing expression or cofactor levels of nitric oxide synthase (Lesage et al., 1996).

  • Cardiac Action Potential Modulation In studies on rabbit Purkinje fibers, lubeluzole was found to lengthen action potential duration, which might be related to its neuroprotective properties, although it also raises concerns about cardiac safety (Grand et al., 2000).

Safety And Hazards

Lubeluzole has been associated with the acquired long QT syndrome and ventricular arrhythmias . It has been tested in the treatment of acute stroke, but it was not associated with a significant safety problem .

将来の方向性

Lubeluzole has been tested for its ability to act as both antibiotic chemosensitizing and antipropulsive agent for the treatment of infectious diarrhea . It showed synergistic effects when used in combination with minocycline against four common Gram-positive and Gram-negative bacteria . In ex vivo experiments on sections of gut smooth muscles, lubeluzole reduced the intestinal contractility in a dose-dependent manner . These results identify lubeluzole as a possible starting compound for the development of a novel class of antibacterial adjuvants endowed with spasmolytic activity .

特性

IUPAC Name

(2S)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(3,4-difluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O2S/c1-26(22-25-20-4-2-3-5-21(20)30-22)15-8-10-27(11-9-15)13-16(28)14-29-17-6-7-18(23)19(24)12-17/h2-7,12,15-16,28H,8-11,13-14H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFSWVOEXHGDES-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC(COC2=CC(=C(C=C2)F)F)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCN(CC1)C[C@@H](COC2=CC(=C(C=C2)F)F)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162779
Record name Lubeluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lubeluzole

CAS RN

144665-07-6
Record name Lubeluzole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144665-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lubeluzole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144665076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lubeluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144665-07-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUBELUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SIB71583
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lubeluzole
Reactant of Route 2
Reactant of Route 2
Lubeluzole
Reactant of Route 3
Reactant of Route 3
Lubeluzole
Reactant of Route 4
Reactant of Route 4
Lubeluzole
Reactant of Route 5
Lubeluzole
Reactant of Route 6
Lubeluzole

Citations

For This Compound
1,550
Citations
C Gandolfo, PAG Sandercock, M Conti… - Cochrane Database …, 1996 - cochranelibrary.com
… and safety of lubeluzole given in the acute phase of acute ischaemic stroke. … of lubeluzole, an inhibitor of excitatory amino acids. The review of trials did not find any benefit of lubeluzole …
Number of citations: 91 www.cochranelibrary.com
HC Diener, M Cortens, G Ford, J Grotta, W Hacke… - Stroke, 2000 - Am Heart Assoc
… efficacy of lubeluzole in the treatment of acute stroke. On the other hand, lubeluzole treatment … Lubeluzole is a benzothiazole derivative that has been shown experimentally to preserve …
Number of citations: 165 www.ahajournals.org
J Grotta - Stroke, 1997 - Am Heart Assoc
… increasing lubeluzole concentrations, evident with intravenous infusion at doses of 20 to 25 mg of lubeluzole, 8 in this phase-II study QT c interval changes were similar in the lubeluzole …
Number of citations: 210 www.ahajournals.org
HC Diener, W Hacke, M Hennerici, J Radberg… - Stroke, 1996 - Am Heart Assoc
… Background and Purpose We aimed to assess the safety and efficacy of lubeluzole in … , 66 lubeluzole 7.5 mg over 1 hour followed by 10 mg/d for 5 days, and 66 lubeluzole 15 mg over 1 …
Number of citations: 196 www.ahajournals.org
HC Diener - Cerebrovascular Diseases, 1998 - karger.com
… Background and Purpose: Lubeluzole is a benzothiazole … the safety and efficacy of lubeluzole in patients with an acute … with placebo (n= 360) or lubeluzole 7.5 mg over 1 h followed by …
Number of citations: 143 karger.com
K Maiese, M TenBroeke, I Kue - Journal of neurochemistry, 1997 - Wiley Online Library
… The protection observed with lubeluzole was stereospecific but was … /lubeluzole (750 nM) survival at 6 h = 56 ±3%, p < 0.001]. We conclude that the neuroprotective ability of lubeluzole …
Number of citations: 84 onlinelibrary.wiley.com
C Culmsee, V Junker, P Wolz, I Semkova… - European journal of …, 1998 - Elsevier
… Here we report about the effects of lubeluzole … of lubeluzole in focal cerebral ischemia models in mice and rats. In hippocampal cultures exposed to 500 nM glutamate for 1 h, lubeluzole (…
Number of citations: 44 www.sciencedirect.com
DKA Scheller, M De Ryck, J Kolb, S Szathmary… - European journal of …, 1997 - Elsevier
… Since lubeluzole has previously been shown to … present in vivo stereospecific effect of lubeluzole may be related to modulation … taurine response suggests that lubeluzole also may have …
Number of citations: 35 www.sciencedirect.com
W Hacke, KR Lees, T Timmerhuis, J Haan… - Cerebrovascular …, 1998 - karger.com
… of lubeluzole 5 mg (loading dose 3.75 mg over 1 h), lubeluzole 10 mg (… Compared with placebo, neither dosage of lubeluzole had any … Lubeluzole did not increase the frequency of ECG …
Number of citations: 15 karger.com
J Grotta - Cerebrovascular diseases, 2001 - karger.com
… lubeluzole with rt-PA. Method: Patients who qualified for and received rt-PA within 3 h of symptom onset were randomly allocated 1: 1 to lubeluzole (… 3 trial of lubeluzole versus placebo …
Number of citations: 75 karger.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。